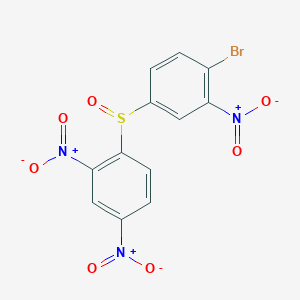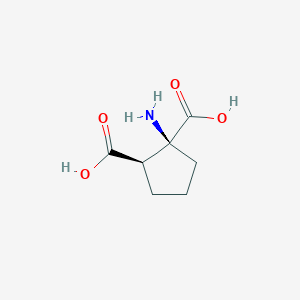
trans-1-Aminocyclopentane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Aminocyclopentane-1,2-dicarboxylic acid: is a compound of significant interest in the field of organic chemistry. It is a cyclopentane derivative with two carboxylic acid groups and an amino group attached to the cyclopentane ring. This compound is known for its role as an agonist of metabotropic glutamate receptors, making it valuable in neuroscience research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Aminocyclopentane-1,2-dicarboxylic acid typically involves the use of L-serine as a starting material. The process includes several key steps:
Reduction of L-serine: The L-serine is reduced using diisobutylaluminum hydride to form an aldehyde.
Formation of a β-unsaturated ketone: The aldehyde is treated with 2-oxo-3-(triphenyl-l5-phosphanylidene)propyl acetate to form a β-unsaturated ketone.
Hydrogenation: The β-unsaturated ketone is hydrogenated over palladium on charcoal to yield a saturated ketone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes this process feasible for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: trans-1-Aminocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : trans-1-Aminocyclopentane-1,2-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse derivatives .
Biology: : In biological research, this compound is valuable for studying the function of metabotropic glutamate receptors. It acts as an agonist, helping to elucidate the role of these receptors in various physiological processes .
Medicine: : The compound’s role as a metabotropic glutamate receptor agonist makes it a potential candidate for the development of therapeutic agents targeting neurological disorders .
Industry: : While its industrial applications are less documented, the compound’s unique chemical properties make it a potential candidate for use in the synthesis of specialized chemicals and pharmaceuticals .
Wirkmechanismus
trans-1-Aminocyclopentane-1,2-dicarboxylic acid exerts its effects by acting as an agonist of metabotropic glutamate receptors. These receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The compound binds to the receptor, activating intracellular signaling pathways that influence various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopentane-1,3-dicarboxylic acid: Another cyclopentane derivative with similar agonistic properties towards metabotropic glutamate receptors.
trans-1,2-Cyclohexanedicarboxylic acid: A structurally similar compound with different functional groups and chemical properties.
Uniqueness: : trans-1-Aminocyclopentane-1,2-dicarboxylic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a metabotropic glutamate receptor agonist sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(1S,2R)-1-aminocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)3-1-2-4(7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 |
InChI-Schlüssel |
ICCJHMNYUMDWSP-FFWSUHOLSA-N |
Isomerische SMILES |
C1C[C@H]([C@@](C1)(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1CC(C(C1)(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


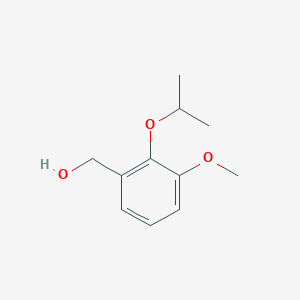

![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
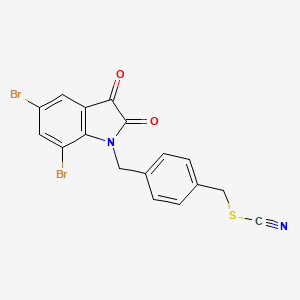
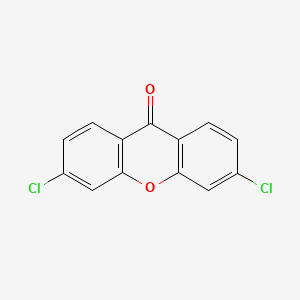

![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
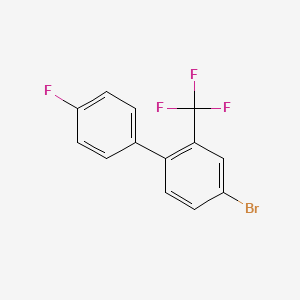
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
